Methyl 4-(hexanoylamino)benzoate
Description
It was isolated as a yellowish solid from the endophytic fungus Xylaria sp. hg1009 and characterized via UV, IR, ESIMS, HREIMS, and NMR spectroscopy . Key spectral data includes:
- UV (MeOH): λmax 272 nm (log ε = 4.44).
- IR (KBr): Peaks at 1664 cm<sup>-1</sup> (amide C=O stretch) and 1720 cm<sup>-1</sup> (ester C=O stretch).
- HRMS: Observed [M+H]<sup>+</sup> at m/z 250.1439 (calculated for C14H20NO3: 250.1438).
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
methyl 4-(hexanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-3-4-5-6-13(16)15-12-9-7-11(8-10-12)14(17)18-2/h7-10H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
LZCJIBUYZBWJBF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between methyl 4-(hexanoylamino)benzoate and analogous benzoate derivatives, emphasizing structural variations, physicochemical properties, and functional implications:
Structural and Functional Analysis
- Chain Length and Lipophilicity: The hexanoylamino group in this compound provides intermediate lipophilicity compared to shorter chains (e.g., acetamido in ) and longer aliphatic chains (e.g., 11-undecanoyloxy in ). This balance may optimize membrane permeability in biological systems.
- Electronic Effects: Aromatic substituents (e.g., benzoylamino in ) introduce π-π interactions, whereas aliphatic chains (e.g., hexanoylamino) favor hydrophobic interactions.
- Solubility : Polar groups like urea (in ) or hydroxyl (in ) increase aqueous solubility, while tertiary amines (in ) enable pH-dependent solubility.
Research Findings and Implications
- Spectral Benchmarking: The distinct IR amide peak (1664 cm<sup>-1</sup>) in this compound differs from urea-linked analogs (expected ~1640–1680 cm<sup>-1</sup> for urea C=O) , aiding structural identification.
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